molecular formula C9H12N4O4 B11067078 1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone

1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone

Cat. No.: B11067078
M. Wt: 240.22 g/mol
InChI Key: UNRAWXSUALYSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone is a synthetic chemical building block of significant interest in medicinal and organic chemistry research. This compound features a pyrazole ring, a privileged scaffold in drug discovery, linked to a morpholine moiety via a ketone functional group . The presence of the nitro group on the pyrazole ring and the morpholine subunit makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the development of new pharmacologically active agents. Pyrazole derivatives are extensively documented in scientific literature for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The morpholine ring is a common feature in drugs and bioactive molecules, often employed to improve solubility and metabolic stability. This product is intended for use in laboratory research and development as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

1-morpholin-4-yl-2-(3-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C9H12N4O4/c14-9(11-3-5-17-6-4-11)7-12-2-1-8(10-12)13(15)16/h1-2H,3-7H2

InChI Key

UNRAWXSUALYSGL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Nitration

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with β-diketones or their equivalents. For nitro-substituted pyrazoles, nitration occurs either before or after ring formation:

  • Pre-nitration : Nitro groups are introduced into α,β-unsaturated precursors (e.g., acrylonitriles) prior to cyclization.

  • Post-nitration : Pyrazole intermediates undergo nitration at the 3-position using nitric acid or nitronium-based reagents.

Example :
In one protocol, 3-nitro-1H-pyrazole derivatives are synthesized by nitrating pyrazole precursors with HNO₃ in H₂SO₄. This step is critical for directing regioselectivity.

Morpholine Coupling and Acylation

The morpholin-4-yl group is introduced via nucleophilic acylation or carbodiimide-mediated coupling.

Acylation of Morpholine

Morpholine reacts with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) to form amides. For example:

  • Carboxylic acid activation : 3-Nitro-1H-pyrazol-4-carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) to form reactive intermediates.

  • Morpholine coupling : The activated acid reacts with morpholine under mild conditions (e.g., CHCl₃, 20°C).

Reaction Scheme :
Pyrazole-4-carboxylic acid+EDC/HOBtO-acylisourea intermediate\text{Pyrazole-4-carboxylic acid} + \text{EDC/HOBt} \rightarrow \text{O-acylisourea intermediate}
Intermediate+MorpholineThis compound\text{Intermediate} + \text{Morpholine} \rightarrow \text{this compound}

Key Reaction Conditions

ParameterValue/Optimized ConditionSource
SolventChloroform, DMF, or DME
Temperature20–120°C
Catalyst/BaseEDC, HOBt, or Cs₂CO₃
Reaction Time1–6 hours

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

For complex derivatives, palladium-catalyzed cross-coupling enables direct attachment of aryl/heteroaryl groups. Example:

  • Halogenation : Bromination or iodination of the pyrazole ring at the 1-position.

  • Coupling : Reaction with morpholin-4-yl boronic esters under Pd catalysis.

Advantages :

  • High regioselectivity.

  • Tolerates nitro groups (stable under coupling conditions).

Purity Optimization and Characterization

Purification Techniques

MethodProtocolYield ImprovementSource
Column ChromatographySilica gel, hexane/EtOAc gradient>95% purity
RecrystallizationEtOH/H₂O or EtOH/CHCl₃Crystalline solid

Spectroscopic Confirmation

¹H NMR (CDCl₃) :

  • Morpholine protons : δ 3.67–3.81 ppm (m, 8H, OCH₂CH₂NCH₂CH₂O).

  • Pyrazole protons : δ 7.78–8.14 ppm (s, 1H, pyrazole-H).

  • Nitro group : No direct proton signals; confirmed via IR (νₙₒ ≡ 1520–1350 cm⁻¹).

MS (ESI+) :

  • Molecular ion peak at m/z 240.2 [M+H]⁺.

Mechanistic Insights and Challenges

Regioselectivity in Nitration

Nitration of pyrazole typically targets the 3-position due to electron-withdrawing effects of existing substituents (e.g., acetyl or morpholinyl groups).

Stability of Intermediates

  • Nitro group reduction : Pd/C-H₂ selectively reduces nitro groups to amines, but harsh conditions may degrade the morpholine ring.

  • Acyl chloride stability : Freshly prepared acyl chlorides are preferred to avoid hydrolysis.

Comparative Analysis of Synthetic Routes

RouteStepsKey ReagentsYield (%)AdvantagesLimitations
Carbodiimide Coupling 2EDC/HOBt, morpholine68–75High purity, mild conditionsRequires anhydrous conditions
Suzuki Coupling 3Pd(PPh₃)₄, boronic ester36–58Broad functional group toleranceHigh catalyst cost
Direct Acylation 1Acetyl chloride40–60Simple, low-costRisk of side reactions

Chemical Reactions Analysis

Reduction of the Nitro Group

The electron-withdrawing nitro group (-NO₂) on the pyrazole ring undergoes reduction under catalytic hydrogenation conditions. This reaction is critical for generating bioactive amine derivatives.

Reaction Conditions

Reagent/CatalystSolventTemperatureTimeProduct
H₂ (1 atm), Pd/CEthanol25°C6–8 h1-(Morpholin-4-yl)-2-(3-amino-1H-pyrazol-1-yl)ethanone

The nitro group is reduced to an amine (-NH₂) with high selectivity, retaining the morpholine and pyrazole rings. This product serves as a precursor for further functionalization in drug discovery.

Nucleophilic Substitution at the Ethanone Bridge

The ketone group in the ethanone linker participates in nucleophilic substitutions, enabling the introduction of heterocyclic or alkyl groups.

Example Reaction with Hydrazine

ReagentConditionsProduct
Hydrazine hydrateReflux in ethanol, 4 h1-(Morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide

This reaction forms hydrazide derivatives, which are intermediates in synthesizing thiadiazole or oxadiazole heterocycles .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The nitro group directs electrophilic attacks to the pyrazole ring’s meta position.

Nitration Reaction

ReagentConditionsProduct
HNO₃/H₂SO₄0–5°C, 2 h1-(Morpholin-4-yl)-2-(3,5-dinitro-1H-pyrazol-1-yl)ethanone

Further nitration enhances electrophilicity, creating polynitro derivatives with potential applications in materials science .

Condensation Reactions

The ketone group undergoes condensation with primary amines to form Schiff bases.

Reaction with Aniline

ReagentConditionsProduct
AnilineReflux in toluene, molecular sieves(E)-1-(Morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethylidene)aniline

Schiff bases derived from this compound exhibit chelating properties and are explored for metal-organic frameworks .

Interaction with Biological Targets

The compound modulates enzymatic activity through non-covalent interactions:

Key Interactions

  • Hydrogen bonding : Morpholine’s oxygen and pyrazole’s nitrogen atoms form H-bonds with active-site residues.

  • Electrostatic effects : The nitro group stabilizes charge-transfer complexes with aromatic amino acids.

Stability Under Acidic/Basic Conditions

The morpholine ring demonstrates resilience in mild conditions but degrades under extremes:

Hydrolysis Study

ConditionsDegradation Product
1M HCl, 80°C, 12 h2-(3-Nitro-1H-pyrazol-1-yl)acetic acid + morpholine
1M NaOH, 80°C, 12 hNo degradation

Thiolation Reactions

Treatment with carbon disulfide introduces thiol groups:

Reaction with CS₂/KOH

ReagentConditionsProduct
CS₂, KOHEthanol, reflux, 12 h1-(Morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanethioate

Thiolated derivatives are precursors for bioactive sulfur-containing compounds .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone typically involves multi-step reactions that can yield derivatives with varying substituents. The compound can be synthesized through the reaction of morpholine derivatives with nitro-pyrazole intermediates. Various methods, including solvent-free conditions and microwave-assisted synthesis, have been reported to enhance yield and purity .

Biological Activities

Antibacterial Properties:
Research has demonstrated that compounds incorporating a pyrazole moiety exhibit significant antibacterial activity. For instance, studies have shown that derivatives of nitro-pyrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity:
The compound's structure suggests potential anticancer properties. Recent studies indicate that pyrazole-based compounds can inhibit the proliferation of various cancer cell lines, including breast, liver, and lung cancers. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of specific kinases involved in cancer progression .

Case Study:
In a study evaluating the anticancer effects of this compound on MDA-MB-231 breast cancer cells, significant inhibition of cell viability was observed at concentrations as low as 10 µM. The compound was found to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Pharmacological Potential

Protein Kinase Inhibition:
The compound has been identified as a dual inhibitor of EGF and VEGF receptor families, which are critical in tumor angiogenesis and growth. This dual inhibition may enhance its therapeutic efficacy in treating proliferative diseases such as cancers .

Neuroprotective Effects:
Emerging data suggest that morpholine derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier makes this compound a candidate for further investigation in neurodegenerative diseases .

Toxicology and Safety Profile

While initial studies indicate promising bioactivity, comprehensive toxicological assessments are essential to evaluate safety profiles before clinical applications. Preliminary data suggest a moderate toxicity profile; however, further studies are required to ascertain long-term effects and potential side effects associated with therapeutic doses .

Mechanism of Action

The mechanism of action of 1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group could play a role in electron transfer processes, while the morpholine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Assay Type) Evidence Source
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l) C₁₄H₁₆N₄O₃ 312.31 Oxadiazole, phenyl CA-IX inhibition, cytotoxicity (MTT)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone (1m) C₁₃H₁₄N₂O₂S₂ 306.39 Benzothiazole, sulfanyl CA-IX inhibition, HIF-1α suppression
2-(Benzylamino)-1-morpholin-4-yl-ethanone (1n) C₁₄H₁₈N₂O₂ 246.31 Benzylamino Moderate cytotoxicity (ID8 cells)
1-(4-Nitrophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone C₁₁H₈N₄O₅ 276.20 4-Nitrophenyl, 3-nitro-pyrazole Not reported (structural analog)
2-(Morpholin-4-yl)-1-(4-nitrophenyl)ethanone C₁₂H₁₄N₂O₄ 262.25 Morpholine, 4-nitrophenyl Potential enzyme inhibitor
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₈H₁₇ClN₂O₂ 340.79 Chlorophenyl, methoxyphenyl, dihydropyrazole Antibacterial, antifungal activities

Key Comparative Insights

Structural Modifications and Bioactivity
  • Morpholine Derivatives : Compounds with morpholine (e.g., 1l, 1m, 1n) exhibit enhanced solubility and moderate-to-high CA-IX inhibition. For example, compound 1l (oxadiazole-substituted) showed significant CA-IX inhibition in vitro, likely due to its electron-withdrawing oxadiazole group enhancing binding to the enzyme's active site .
  • The analog 1-(4-nitrophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone () shares this feature but lacks the morpholine group, which may reduce bioavailability compared to the target compound .
  • Heterocyclic Hybrids: Compounds like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () demonstrate that dihydropyrazole rings combined with aromatic substituents (e.g., chlorophenyl) enhance antimicrobial activity, suggesting that similar modifications in the target compound could broaden its therapeutic scope .
Pharmacological Performance
  • Cytotoxicity : Morpholine-acetamide derivatives (e.g., 1l, 1m) showed IC₅₀ values in the micromolar range against ID8 ovarian cancer cells, with 1m (benzothiazole-substituted) exhibiting superior activity due to its sulfur-containing heterocycle, which may facilitate membrane penetration .
  • Enzyme Inhibition : CA-IX inhibition assays revealed that electron-deficient substituents (e.g., oxadiazole in 1l, nitro groups in the target compound) correlate with higher inhibitory potency, likely by mimicking the substrate’s transition state .

Biological Activity

1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole ring, combined with the morpholine moiety, contributes to its potential therapeutic applications, particularly in oncology and anti-inflammatory therapies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C10H12N4O3
Molecular Weight 224.23 g/mol
CAS Number 1174880-31-9
IUPAC Name This compound
Appearance Powder

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. It exhibits activity against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer

In vitro assays demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells. For instance, a study indicated that compounds with a similar pyrazole structure showed significant antiproliferative effects against breast cancer cells, suggesting a promising avenue for further research into this compound's efficacy in cancer therapy .

2. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases .

3. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains, showing moderate to high activity levels compared to standard antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their mechanisms of action:

Study 1: Anticancer Activity

A recent study synthesized a series of pyrazole derivatives, including those structurally related to this compound. These compounds were tested against various cancer cell lines, revealing that certain modifications enhanced their anticancer potency significantly .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for chronic inflammatory conditions .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedResult
AnticancerSimilar pyrazole derivativesInhibition of cell proliferation
Anti-inflammatoryPyrazole derivativesReduced TNF-alpha production
AntimicrobialPyrazole-based compoundsModerate to high activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone, and what reagents/conditions are critical for high yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Reacting morpholine with a nitro-pyrazole precursor (e.g., 3-nitro-1H-pyrazole) in anhydrous solvents like THF or DMF.
  • Using coupling agents (e.g., DCC or EDC) to facilitate amide bond formation.
  • Optimizing temperature (60–80°C) and reaction time (12–24 hrs) to achieve >70% yield.
  • Critical reagents: Sodium hydride for deprotonation, nitro-group stabilizers (e.g., acetic anhydride) to prevent side reactions .
    • Data Table :
MethodReagentsConditionsYield
CondensationMorpholine, 3-nitro-1H-pyrazole, DMF80°C, 18 hrs72%
SubstitutionNaH, THF, RT, 12 hrs65%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm morpholine and pyrazole ring integration. Discrepancies in proton splitting (e.g., morpholine’s δ 3.6–3.8 ppm vs. pyrazole’s δ 8.2–8.5 ppm) are resolved via 2D-COSY or HSQC .
  • X-ray crystallography : SHELX software (SHELXL-2018) refines crystal structures, addressing disorders in nitro-group orientation .
  • IR : Peaks at 1680 cm1^{-1} (C=O) and 1520 cm1^{-1} (NO2_2) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when varying nitro-group positions or morpholine substituents?

  • Methodological Answer :

  • Isotopic labeling : Use 15^{15}N-labeled morpholine to track nitro-group interactions via 15^{15}N NMR .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict steric/electronic effects of substituents on reaction pathways. For example, electron-withdrawing groups on pyrazole reduce nucleophilic attack efficiency by 20% .
    • Case Study : Substituting morpholine with pyrrolidine increases reaction rate but reduces yield due to steric hindrance (85% → 62%) .

Q. What strategies optimize the synthesis of novel derivatives for biological screening?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., solvent polarity, catalyst loading). For instance, DMF increases yield by 15% compared to ethanol due to better solubility .
  • Parallel synthesis : Generate a library of 20+ derivatives via automated liquid handlers, varying substituents on the pyrazole ring (e.g., Cl, OCH3_3) .

Q. How can researchers elucidate the biological mechanism of action for this compound?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina predicts binding affinity to target enzymes (e.g., COX-2). The nitro group forms hydrogen bonds with Arg120 (binding energy: -9.2 kcal/mol) .
  • Enzyme assays : Monitor IC50_{50} values against kinases (e.g., PKA) using fluorescence polarization. IC50_{50} = 1.2 µM suggests competitive inhibition .

Safety & Handling

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact (LD50_{50} > 2000 mg/kg in rats) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO3_3 before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.